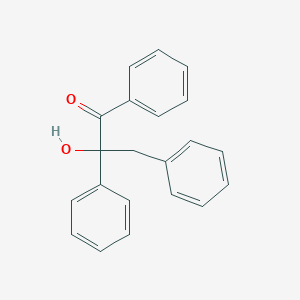
2-hydroxy-1,2,3-triphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-1,2,3-triphenylpropan-1-one is an organic compound with the molecular formula C21H18O2. It is a secondary α-hydroxy ketone and is known for its unique structure, which consists of a hydroxyl group and three phenyl groups attached to a propanone backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1,2,3-triphenylpropan-1-one can be achieved through various methods. One common approach involves the reaction of benzil with benzaldehyde in the presence of a base, followed by reduction . The reaction conditions typically include:
Reagents: Benzil, benzaldehyde, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
化学反応の分析
Types of Reactions
2-hydroxy-1,2,3-triphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of triphenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-hydroxy-1,2,3-triphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-hydroxy-1,2,3-triphenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Hydroxy-1-phenyl-1-propanone: A simpler analog with one phenyl group.
Benzoin: A related compound with two phenyl groups and a hydroxyl group.
Benzil: A diketone with two phenyl groups.
Uniqueness
2-hydroxy-1,2,3-triphenylpropan-1-one is unique due to its three phenyl groups, which provide distinct steric and electronic properties. This makes it a valuable compound in organic synthesis and research .
特性
CAS番号 |
7540-93-4 |
|---|---|
分子式 |
C21H18O2 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-hydroxy-1,2,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(18-12-6-2-7-13-18)21(23,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,23H,16H2 |
InChIキー |
YOJAHTBCSGPSOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Key on ui other cas no. |
7540-93-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















